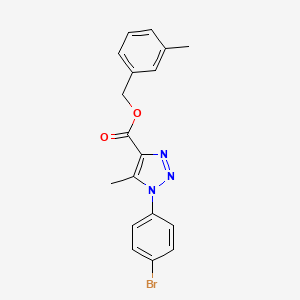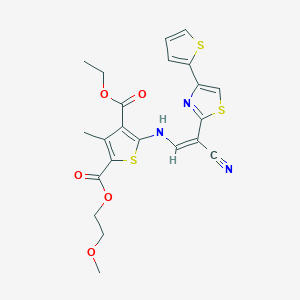
(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C22H21N3O5S3 and its molecular weight is 503.61. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoluminescent Properties
The synthesis and characterization of photoluminescent 3,4-ethylenedioxythiophene derivatives, including various processes such as lithiation, Grignard derivatives formation, and Knoevenagel condensation, indicate the exploration of photoluminescent properties for materials with complex molecular structures similar to the chemical compound . These materials exhibit potential applications in photoluminescent devices due to their blue to red emission properties (Pepitone, Hardaker, & Gregory, 2003).
Cationic Polymerization
Research on the initiation of cationic polymerization by specific cyclopropanecarboxylate derivatives, such as the ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, provides insight into the polymerization behavior of similar complex molecules under certain conditions, indicating potential applications in polymer synthesis and engineering (Li, Padías, & Hall, 1992).
Antimicrobial Activities
The synthesis of thiazoles and their fused derivatives, including investigations into their reactivity towards various reagents, has shown antimicrobial activities against bacterial and fungal isolates. This suggests that similar complex molecules could be explored for antimicrobial applications, providing a foundation for developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Modification of Hydrogels for Medical Applications
Studies on the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines indicate potential applications in medical fields. These modifications enhance the thermal stability and biological activity of the polymers, suggesting the utility of similar molecular structures in developing materials for medical applications (Aly & El-Mohdy, 2015).
Anticancer Agents
Research into novel thiophene and benzothiophene derivatives has demonstrated potential anti-proliferative activity against various tumor cell lines. This underscores the relevance of exploring complex molecular structures for the development of new anticancer agents, highlighting the importance of such compounds in pharmaceutical research (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Eigenschaften
IUPAC Name |
4-O-ethyl 2-O-(2-methoxyethyl) 5-[[(Z)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S3/c1-4-29-21(26)17-13(2)18(22(27)30-8-7-28-3)33-20(17)24-11-14(10-23)19-25-15(12-32-19)16-6-5-9-31-16/h5-6,9,11-12,24H,4,7-8H2,1-3H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLBJLSEKCJRPY-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride](/img/structure/B2594654.png)
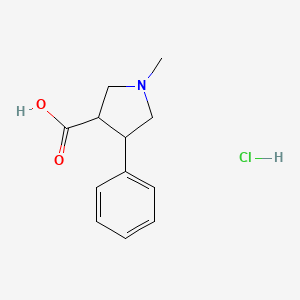
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2594656.png)
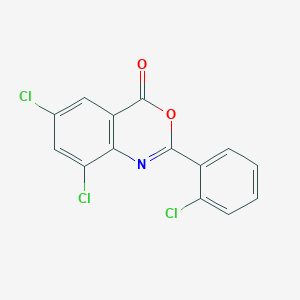
![N-(4-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2594659.png)
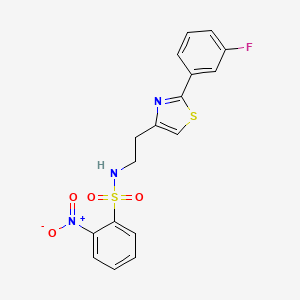
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2594663.png)
![N-[[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2594664.png)
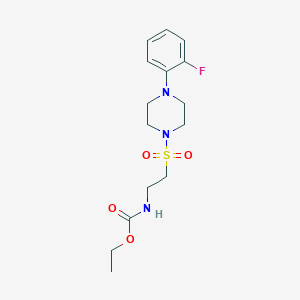

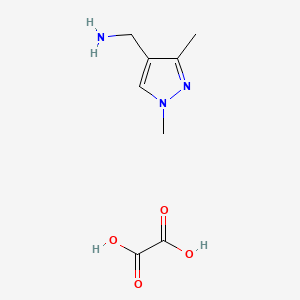
![N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594669.png)
